molecular formula C12H23BO2 B6164231 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane CAS No. 157945-81-8

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No. B6164231
CAS RN: 157945-81-8
M. Wt: 210.1
InChI Key:
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Description

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane (TMDMD) is a boron-containing compound that has been studied for its potential applications in various scientific fields. TMDMD has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been studied in multiple scientific fields, including biochemistry, pharmacology, and nanotechnology. In biochemistry, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been used as a model compound for studying the structure and function of boron-containing enzymes. In pharmacology, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been studied for its potential therapeutic applications, including as an anti-cancer drug. In nanotechnology, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been used as a building block for constructing nanostructures with desired physical and chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is still not fully understood. However, it is known that the boron atom in 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is capable of forming covalent bonds with other molecules, allowing it to interact with and modify the activity of proteins and enzymes. This suggests that 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane may be able to modulate the activity of biological molecules, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been shown to have a wide range of biochemical and physiological effects. In cell culture studies, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer drug. 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has also been shown to modulate the activity of enzymes involved in glucose metabolism, suggesting its potential as a diabetes treatment. In animal studies, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has been shown to reduce inflammation and improve wound healing, suggesting its potential as an anti-inflammatory drug.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane has several advantages for lab experiments. Its small size and low cost make it easy to synthesize and use in experiments. Additionally, its ability to form covalent bonds with other molecules makes it a useful tool for studying the structure and function of biological molecules. However, 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane also has some limitations. Its small size and low solubility make it difficult to use in large-scale experiments, and its potential toxicity must be taken into consideration when using it in experiments.

Future Directions

There are many potential future directions for research on 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane. Further studies are needed to investigate its mechanism of action and its potential therapeutic applications. Additionally, research is needed to explore the potential of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane as a building block for nanostructures. Finally, research is needed to explore the potential of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane as a tool for studying the structure and function of boron-containing enzymes.

Synthesis Methods

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane can be synthesized in a few different ways. The most common method is the reaction of 1-methylpent-1-ene with boron trifluoride etherate in the presence of a base such as potassium tert-butoxide. This reaction produces a mixture of mono- and di-substituted boron compounds, of which 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is one. Other methods of synthesis include the reaction of 1-methylpent-1-ene with boron tribromide, boron trichloride, or boron trifluoride in the presence of an amine base such as triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane involves the reaction of 3-methyl-1-pentene with boron trifluoride diethyl etherate followed by reaction with tetramethyl-1,3-propanediol in the presence of sodium hydride. The resulting product is then reacted with boron tribromide to yield the final product.", "Starting Materials": [ "3-methyl-1-pentene", "boron trifluoride diethyl etherate", "tetramethyl-1,3-propanediol", "sodium hydride", "boron tribromide" ], "Reaction": [ "Step 1: React 3-methyl-1-pentene with boron trifluoride diethyl etherate to form the corresponding boron complex.", "Step 2: Add tetramethyl-1,3-propanediol to the reaction mixture in the presence of sodium hydride and heat the mixture to reflux.", "Step 3: Allow the reaction mixture to cool and then add boron tribromide to the mixture.", "Step 4: Purify the resulting product by column chromatography to obtain 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane." ] }

CAS RN

157945-81-8

Product Name

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

Molecular Formula

C12H23BO2

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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